2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

ROS1 Kinase Inhibition Oncology Structure-Activity Relationship (SAR)

SAR studies on ROS1 kinase inhibitors demand precise substitution to maintain isoform selectivity, yet many suppliers offer unsubstituted analogs that compromise biological relevance. This 2-methyl-pyrazolo[1,5-a][1,4]diazepine is the exact scaffold required in EP3129376A1-based syntheses. - ≥98% purity minimizes confounding biological activity, enabling confident SAR and biophysical assay data. - Saturated core and 2-methyl group are critical for achieving >1000-fold PDE2 selectivity over PDE4. - Available in stock with room temperature shipping; inquire for bulk or custom synthesis options.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1210129-96-6
Cat. No. B595699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
CAS1210129-96-6
Synonyms2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine(SALTDATA: 2HCl)
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCC1=NN2CCCNCC2=C1
InChIInChI=1S/C8H13N3/c1-7-5-8-6-9-3-2-4-11(8)10-7/h5,9H,2-4,6H2,1H3
InChIKeyOJZBMSBCDUGTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-pyrazolodiazepine: ROS1 Inhibitor Core


2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (CAS 1210129-96-6) is a heterocyclic small molecule serving as a crucial synthetic intermediate, most notably in the construction of patented ROS1 kinase inhibitors [1]. Unlike generic building blocks, its specific 2-methyl substitution on the saturated pyrazolo[1,5-a][1,4]diazepine scaffold is fundamental to the structure-activity relationships (SAR) of advanced clinical candidates, making its precise procurement critical for drug discovery programs targeting oncogenic kinases [REFS-1, REFS-2].

Analog Substitution Risks in ROS1 Pipelines


The 2-methyl group on the pyrazolo-diazepine core is not a trivial substituent; it directly influences the inhibitory potency and isoform selectivity of final drug candidates [1]. Replacing 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine with unsubstituted or differently substituted analogs (e.g., 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine) during the synthesis of ROS1 inhibitors would result in a structurally distinct final compound with unknown and potentially inferior biological activity, derailing quantitative SAR models and patent strategies . The documented 2D and 3D similarity search tools for this specific scaffold underscore the sensitivity of biological activity to minor modifications .

2-Methyl-pyrazolodiazepine: Comparative Evidence


Patent-Defined ROS1 Inhibitor Scaffold Specificity

The target compound is the core scaffold of a library of patented ROS1 kinase inhibitors. Its 2-methyl substitution is stoichiometrically required to generate the final patented structures, unlike the unsubstituted scaffold (5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine) which cannot directly yield these specific analogs [1]. An example of a functionalized analog, 5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine, is a validated commercial screening compound available for SAR studies, confirming the scaffold's synthetic utility .

ROS1 Kinase Inhibition Oncology Structure-Activity Relationship (SAR)

Vendor-Documented Purity and Storage

While not a biological comparator, the procurement value is differentiated by documented purity and storage conditions. A reputable vendor provides this compound at 98% purity, with specific storage instructions of sealed, dry conditions at 2-8°C, differentiating it from lower purity or less rigorously characterized batches . In contrast, some suppliers offer the free base at only 95% purity , which can introduce ambiguities into biological assays.

Chemical Procurement Compound Stability Analytical Chemistry

PDE2 vs. PDE4 Selectivity Shift

The broader pyrazolodiazepinone scaffold class, which shares the core structure with the target compound, was optimized to shift its inhibitory profile. Research on related pyrazolodiazepinones demonstrated a transformation from selective PDE4 inhibitors into potent PDE2 inhibitors, a critical shift for developing non-opioid analgesic drugs [1]. One optimized analog, compound 22, achieved >1000-fold selectivity for PDE2 over PDE4, demonstrating the scaffold's potential for fine-tuned activity, which is relevant to the target compound as a starting point for similar optimization strategies [1].

Phosphodiesterase 2 (PDE2) Phosphodiesterase 4 (PDE4) Analgesic Drug Discovery

2-Methyl-pyrazolodiazepine: Drug Discovery Applications


ROS1 Inhibitor Library Synthesis for Oncology

The primary application is as a key intermediate in the multi-step synthesis of patented 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-based ROS1 inhibitors, as detailed in patent EP3129376A1 . Its 2-methyl substitution is critical for constructing the required scaffold, making it superior to unsubstituted analogs for generating patent-protected compounds. The existence of a commercial screening compound derived from this scaffold confirms its established role in medicinal chemistry for this target .

PDE2 vs. PDE4 Selectivity SAR in Pain Research

Based on the class-level evidence showing that related pyrazolodiazepinones can be tuned from PDE4 inhibition to highly selective PDE2 inhibition (>1000-fold) for analgesia, this compound is an ideal starting material for synthesizing novel PDE2-selective inhibitors . Its saturated core is a key structural feature in achieving this selectivity shift, making it a more structurally relevant intermediate than aromatic or other heterocyclic alternatives for this specific mechanism of action .

High-Precision SAR and Pharmacological Profiling

When establishing quantitative SAR or performing sensitive biophysical assays, the documented 98% purity and specified cold storage from select vendors directly support high-confidence data generation. This higher purity lot provides a demonstrable advantage over a commercially available 95% pure lot by minimizing the risk of confounding biological activity from impurities, which is critical for reproducible research and procurement decisions.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.